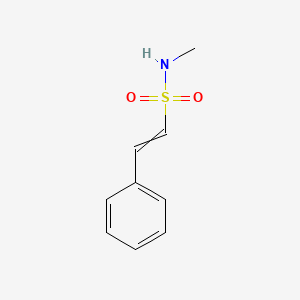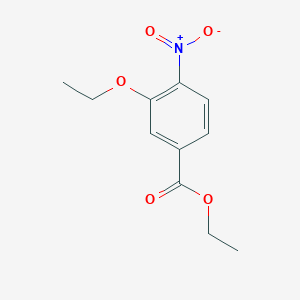
1-(2,4-Dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrimidine ring substituted with methyl and sulfanylidene groups .
Preparation Methods
The synthesis of 1-(2,4-Dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one involves several steps. One common synthetic route includes the condensation of appropriate aldehydes with thiourea under acidic conditions to form the pyrimidine ring . The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(2,4-Dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,4-Dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-(2,4-Dimethyl-6-sulfanylidene-1,6-dihydropyrimidin-5-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(2,6-Dimethyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl)ethan-1-one: This compound has a similar structure but with different substitution patterns on the pyrimidine ring.
1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one: This compound includes a furan ring, which imparts different chemical and biological properties.
Properties
Molecular Formula |
C8H10N2OS |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-(2,6-dimethyl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C8H10N2OS/c1-4-7(5(2)11)8(12)10-6(3)9-4/h1-3H3,(H,9,10,12) |
InChI Key |
HSVILJCLICGFSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)

![4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol](/img/structure/B11724702.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B11724706.png)
![6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11724715.png)
![3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one](/img/structure/B11724727.png)


![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)
![3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724744.png)

![Imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B11724769.png)
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)
